molecular formula C13H12N2O3S B243001 (5Z)-5-[1-(benzylamino)ethylidene]-1,3-thiazinane-2,4,6-trione

(5Z)-5-[1-(benzylamino)ethylidene]-1,3-thiazinane-2,4,6-trione

Cat. No. B243001
M. Wt: 276.31 g/mol
InChI Key: QNFOPCZBFPLWOH-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[1-(benzylamino)ethylidene]-1,3-thiazinane-2,4,6-trione, also known as benzylidene-thiazolidine-dione (BTD), is a heterocyclic compound that has gained significant attention in pharmaceutical research due to its unique properties and potential applications. This molecule is derived from thiazolidinedione and is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in various biological processes.

Mechanism of Action

BTD is a competitive inhibitor of PTPs, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting PTP activity, BTD enhances the phosphorylation of target proteins, leading to downstream effects on various cellular processes. The exact mechanism of action of BTD is still under investigation, but it is believed to involve the formation of a covalent bond between the inhibitor and the active site of the enzyme.
Biochemical and Physiological Effects:
BTD has been shown to have a range of biochemical and physiological effects, depending on the specific PTP target. In cancer cells, BTD induces apoptosis and inhibits tumor growth by enhancing the phosphorylation of pro-apoptotic proteins and inhibiting the activity of anti-apoptotic proteins. In immune cells, BTD has anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

BTD has several advantages for use in lab experiments, including its high potency and selectivity for PTPs. However, BTD is also highly reactive and can form covalent bonds with other proteins, leading to potential off-target effects. Additionally, the synthesis of BTD can be challenging, and the compound is relatively unstable in solution.

Future Directions

There are several future directions for research on BTD, including the identification of new PTP targets and the development of more potent and selective inhibitors. Additionally, the potential use of BTD in combination with other drugs for the treatment of cancer and autoimmune diseases is an area of active investigation. Finally, the development of new synthetic methods for the production of BTD and related compounds may lead to improved stability and bioavailability.

Synthesis Methods

The synthesis of BTD involves the condensation of 2-aminothiophenol and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The resulting product is a yellow crystalline solid with a melting point of 180-182°C.

Scientific Research Applications

BTD has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. PTPs are known to be overexpressed in various types of cancer, and their inhibition by BTD has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. BTD has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.

properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

(5Z)-5-[1-(benzylamino)ethylidene]-1,3-thiazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O3S/c1-8(14-7-9-5-3-2-4-6-9)10-11(16)15-13(18)19-12(10)17/h2-6,14H,7H2,1H3,(H,15,16,18)/b10-8-

InChI Key

QNFOPCZBFPLWOH-NTMALXAHSA-N

Isomeric SMILES

C/C(=C/1\C(=O)NC(=O)SC1=O)/NCC2=CC=CC=C2

SMILES

CC(=C1C(=O)NC(=O)SC1=O)NCC2=CC=CC=C2

Canonical SMILES

CC(=C1C(=O)NC(=O)SC1=O)NCC2=CC=CC=C2

Origin of Product

United States

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